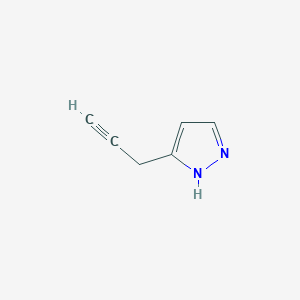
3-(2-propyn-1-yl)-1H-Pyrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Propyn-1-yl)-1H-Pyrazole is a heterocyclic organic compound featuring a pyrazole ring substituted with a propynyl group at the third position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-propyn-1-yl)-1H-pyrazole typically involves the reaction of propargyl halides with pyrazole derivatives. One common method is the nucleophilic substitution reaction where propargyl bromide reacts with pyrazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and advanced purification techniques such as distillation and crystallization are often employed to ensure the quality of the final compound.
化学反应分析
Types of Reactions
3-(2-Propyn-1-yl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form carbonyl compounds.
Reduction: The triple bond in the propynyl group can be reduced to form alkanes or alkenes.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the alkyne position.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or osmium tetroxide can be used under mild conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly used.
Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K2CO3) in aprotic solvents are typical.
Major Products Formed
Oxidation: Formation of pyrazole carboxylic acids or ketones.
Reduction: Formation of 3-(2-propyl)-1H-pyrazole.
Substitution: Formation of various substituted pyrazoles depending on the nucleophile used.
科学研究应用
3-(2-Propyn-1-yl)-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of agrochemicals and materials science.
作用机制
The mechanism of action of 3-(2-propyn-1-yl)-1H-pyrazole involves its interaction with specific molecular targets. The propynyl group can undergo nucleophilic attack, leading to the formation of reactive intermediates that interact with biological macromolecules. The pyrazole ring can also participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity .
相似化合物的比较
Similar Compounds
- 3-(2-Propyn-1-yl)-1H-pyrrole
- 3-(2-Propyn-1-yl)-1H-pyridine
- 3-(2-Propyn-1-yl)-1H-imidazole
Uniqueness
3-(2-Propyn-1-yl)-1H-pyrazole is unique due to its specific substitution pattern and the presence of both an alkyne and a pyrazole ring. This combination imparts distinct chemical reactivity and potential for diverse applications compared to its analogs .
属性
分子式 |
C6H6N2 |
|---|---|
分子量 |
106.13 g/mol |
IUPAC 名称 |
5-prop-2-ynyl-1H-pyrazole |
InChI |
InChI=1S/C6H6N2/c1-2-3-6-4-5-7-8-6/h1,4-5H,3H2,(H,7,8) |
InChI 键 |
ILCLBLFFSMNLOT-UHFFFAOYSA-N |
规范 SMILES |
C#CCC1=CC=NN1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















